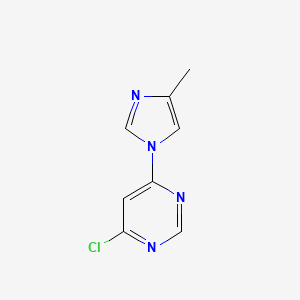

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Beschreibung

BenchChem offers high-quality 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-6-(4-methylimidazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-3-13(5-12-6)8-2-7(9)10-4-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJLKUOVJHBYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649988 | |

| Record name | 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-32-2 | |

| Record name | 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of the Pyrimidine Scaffold in Modern Drug Discovery

<An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

For Distribution to Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is a testament to its versatile nature, offering a scaffold that is both biologically relevant and synthetically tractable. Within this broad class of compounds, 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine has emerged as a particularly valuable intermediate. Its utility stems from the presence of a reactive chlorine atom, which serves as a handle for the introduction of diverse functionalities through nucleophilic substitution. This, combined with the appended 4-methylimidazole moiety, provides a unique electronic and steric profile that has been exploited in the development of kinase inhibitors and other targeted therapies.[1][2][3] This guide provides a comprehensive overview of the prevailing synthetic strategies for this key building block, with a focus on practical, actionable insights for the laboratory setting.

I. Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: a suitably substituted pyrimidine and 4-methyl-1H-imidazole. The most common and industrially viable approach involves the sequential functionalization of a di-halogenated pyrimidine, typically 4,6-dichloropyrimidine. This precursor is readily available and offers two electrophilic sites for nucleophilic attack.

The core challenge in this synthesis lies in achieving mono-substitution of the 4,6-dichloropyrimidine with 4-methyl-1H-imidazole. The symmetrical nature of the starting material means that the initial substitution can occur at either the 4- or 6-position. However, the electronic environment of the resulting mono-substituted intermediate is altered, which can influence the rate of a second substitution. Careful control of reaction conditions is therefore paramount to minimize the formation of the di-substituted byproduct.

An alternative, and often more robust, strategy involves a three-step sequence:

-

Nucleophilic aromatic substitution (SNAr) of one chlorine atom with 4-methyl-1H-imidazole.

-

Selective hydrolysis of the remaining chlorine atom to a hydroxyl group.

-

Re-chlorination of the hydroxyl group to furnish the final product.

This seemingly longer route offers significant advantages in terms of purification and overall yield, as the intermediate pyrimidinol is often a crystalline solid that is easily purified by recrystallization.

II. Detailed Synthetic Protocols and Mechanistic Insights

A. Synthesis of the Key Precursor: 4,6-Dichloropyrimidine

The synthesis of 4,6-dichloropyrimidine can be achieved through several established methods. A common laboratory-scale preparation involves the treatment of 4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3).[4] The reaction proceeds via the formation of a Vilsmeier-Haack-type intermediate, which is then attacked by chloride ions. The use of a tertiary amine base, such as N,N-diisopropylethylamine, can facilitate the reaction.[4] Other chlorinating agents like thionyl chloride (SOCl2) and phosgene have also been employed.[5][6]

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of 4,6-dichloropyrimidine.

B. Step-by-Step Synthesis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Step 1: Nucleophilic Aromatic Substitution

The first key transformation is the reaction of 4,6-dichloropyrimidine with 4-methyl-1H-imidazole. This is a nucleophilic aromatic substitution (SNAr) reaction, where the imidazole nitrogen acts as the nucleophile.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq.) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, typically potassium carbonate (K2CO3, 1.5 eq.), to the solution. The base is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity.

-

Add 4-methyl-1H-imidazole (1.0-1.2 eq.) to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

The filtrate is then concentrated under reduced pressure to yield the crude intermediate, 6-chloro-4-(4-methyl-1H-imidazol-1-yl)pyrimidine. This intermediate can be carried forward to the next step without extensive purification, or it can be purified by column chromatography or recrystallization if a higher purity is desired.

Table 1: Reagents and Conditions for Nucleophilic Aromatic Substitution

| Reagent/Parameter | Role | Typical Amount/Condition | Rationale for Selection |

| 4,6-Dichloropyrimidine | Starting Material | 1.0 eq. | Commercially available and highly reactive electrophile. |

| 4-Methyl-1H-imidazole | Nucleophile | 1.0-1.2 eq. | Provides the desired imidazole moiety. |

| Potassium Carbonate | Base | 1.5 eq. | A mild and effective base for deprotonating the imidazole. |

| Acetonitrile/DMF | Solvent | 5-10 volumes | Aprotic polar solvents that facilitate SNAr reactions. |

| Temperature | Reaction Condition | 60-80 °C | Provides sufficient energy for the reaction while minimizing side products. |

Step 2: Hydrolysis of the Intermediate

The crude 6-chloro-4-(4-methyl-1H-imidazol-1-yl)pyrimidine is then subjected to hydrolysis to convert the remaining chlorine atom into a hydroxyl group.

Experimental Protocol:

-

Suspend the crude intermediate in an aqueous solution of a base, such as sodium hydroxide (NaOH).

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid) to precipitate the product, 4-(4-methyl-1H-imidazol-1-yl)pyrimidin-6-ol.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Chlorination to the Final Product

The purified pyrimidinol is then converted back to the chloride using a strong chlorinating agent.

Experimental Protocol:

-

In a fume hood, carefully add the 4-(4-methyl-1H-imidazol-1-yl)pyrimidin-6-ol to an excess of phosphorus oxychloride (POCl3).

-

Heat the reaction mixture to reflux. The reaction is typically complete within a few hours.

-

After cooling, the excess POCl3 is carefully quenched by slowly adding the reaction mixture to ice water.

-

The aqueous solution is then neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the final product.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to yield 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine.

Overall Reaction Scheme:

Caption: Synthetic route to 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine.

III. Safety and Handling

4,6-Dichloropyrimidine: This compound is corrosive and can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed, in contact with skin, or if inhaled.[8] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

Phosphorus Oxychloride: POCl3 is a highly corrosive and toxic substance that reacts violently with water.[10][11][12] It can cause severe burns to the skin, eyes, and respiratory tract.[10][11] All operations involving POCl3 must be conducted in a dry, well-ventilated fume hood.[11] Wear appropriate PPE, including heavy-duty chemical-resistant gloves, a face shield, and a lab coat.[10][13] Have a quenching station with a suitable neutralizing agent (e.g., sodium bicarbonate solution) readily available in case of spills.

IV. Analytical Characterization

The identity and purity of the final product should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

V. Conclusion

The synthesis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a well-established and scalable process that provides a valuable intermediate for drug discovery. The three-step approach involving nucleophilic substitution, hydrolysis, and re-chlorination offers a reliable and efficient route to this compound with good overall yields and high purity. Adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to safely and effectively produce this important building block for their research endeavors.

References

- Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

- Google Patents.

- Google Patents.

-

MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

-

National Center for Biotechnology Information. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. [Link]

-

ResearchGate. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

-

PubMed. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. [Link]

-

PubMed Central. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

-

MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

-

PubChem. 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine. [Link]

-

IRIS UniGe. d] pyrimidines as Src inhibitors active in hepatocellula. [Link]

-

New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE. [Link]

-

National Center for Biotechnology Information. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine. [Link]

-

Lanxess. Phosphorus oxychloride. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]

-

ResearchGate. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. [Link]

-

PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

-

MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 5. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. EP1301489B1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. lanxess.com [lanxess.com]

- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

CAS number 941294-32-2 properties

The following in-depth technical guide details the properties, synthesis, and applications of CAS number 941294-32-2 (4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine).

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine: A Privileged Scaffold for Kinase Inhibitor Discovery[1]

Executive Summary

CAS 941294-32-2 , chemically known as 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine , is a high-value heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and carbonic anhydrase (hCA) inhibitors.[1][2] As a functionalized pyrimidine, it serves as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1]

Its core utility lies in its dual reactivity: the pyrimidine ring possesses an electrophilic carbon at position 4 (bearing the chlorine atom), allowing for regiospecific nucleophilic aromatic substitution (SNAr), while the imidazole moiety provides hydrogen-bond acceptor/donor properties critical for interaction with the ATP-binding pockets of kinases.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following table summarizes the core physicochemical data for CAS 941294-32-2.[1][2] Researchers should use these values for stoichiometric calculations and solubility assessments.

| Property | Value |

| Chemical Name | 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine |

| CAS Number | 941294-32-2 |

| Molecular Formula | C₈H₇ClN₄ |

| Molecular Weight | 194.62 g/mol |

| Appearance | Off-white to beige solid |

| Melting Point | 150–154 °C (Decomposes >200 °C) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~2.5 (Pyrimidine N), ~7.0 (Imidazole N) |

| LogP | ~1.2 (Predicted) |

| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2–8 °C |

Synthetic Mechanism & Reactivity

The synthesis and utility of CAS 941294-32-2 rely on the differential reactivity of the electrophilic positions on the pyrimidine ring.[1] The compound is typically generated via a controlled SNAr reaction between 4,6-dichloropyrimidine and 4-methylimidazole.[1]

Mechanism of Action (Chemical)[1][3]

-

Formation : The imidazole nitrogen acts as a nucleophile, attacking the C4 position of 4,6-dichloropyrimidine.[1]

-

Selectivity : Due to the symmetry of 4,6-dichloropyrimidine, the first substitution is statistical.[1] However, the introduction of the imidazole ring deactivates the pyrimidine slightly less than a strong electron-donating group, leaving the second chlorine (at C6) active for further derivatization.[1]

-

Derivatization : The remaining chlorine atom serves as a handle for a second SNAr reaction with amines, allowing the construction of complex libraries (e.g., for CDK or JAK inhibition).[1]

Visualization: Synthesis & Derivatization Pathway

Caption: Synthetic pathway transforming raw materials into the CAS 941294-32-2 scaffold, followed by downstream functionalization for drug discovery.

Applications in Drug Discovery[1]

A. Kinase Inhibitor Scaffolds

This compound is a structural analog to intermediates used in the synthesis of Pazopanib (Votrient) and other Type I/II kinase inhibitors.[1] The pyrimidine-imidazole motif mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains.[1]

-

Target Class : Tyrosine Kinases (VEGFR, PDGFR), Serine/Threonine Kinases (CDK, Aurora).[1]

-

Utility : The remaining chlorine allows for the attachment of "tail" groups (e.g., solubilizing morpholine or piperazine moieties) to probe the solvent-exposed region of the kinase.[1]

B. Carbonic Anhydrase (hCA) Inhibition

Recent studies indicate that imidazole-pyrimidine hybrids synthesized from this scaffold exhibit selective inhibition of tumor-associated isoforms hCA IX and hCA XII .[1] The imidazole nitrogen can coordinate with the zinc ion in the enzyme's active site.[1]

Experimental Protocols

Protocol A: Synthesis of CAS 941294-32-2

Note: This protocol assumes standard Schlenk line techniques.[1]

-

Reagents :

-

Procedure :

-

Step 1 : Dissolve 4,6-dichloropyrimidine in DMF under N₂ atmosphere.

-

Step 2 : Add K₂CO₃ followed by portion-wise addition of 4-methylimidazole at 0 °C.

-

Step 3 : Warm the mixture to room temperature and stir for 1 hour, then heat to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][4][5][6]

-

Step 4 : Cool to RT and pour into ice-water (500 mL). The product may precipitate as a solid.[1]

-

Step 5 : Filter the solid.[1] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]

-

Step 6 : Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).[1]

-

-

Yield : Expected 65–75%.

-

Validation : ¹H NMR (DMSO-d₆) should show characteristic pyrimidine protons (s, 1H at ~8.5 ppm) and imidazole protons.

Protocol B: Downstream Coupling (General Library Synthesis)[1]

-

Reagents : CAS 941294-32-2 (1.0 eq), Primary Amine (R-NH₂, 1.2 eq), DIPEA (2.0 eq), n-Butanol or DMSO.[1]

-

Procedure :

-

Combine reagents in a sealed tube.

-

Heat to 100–120 °C for 12 hours (thermal) or 140 °C for 30 min (microwave).

-

Purify via preparative HPLC.[1]

-

Safety & Handling (E-E-A-T)

-

Hazard Classification : Irritant (Skin/Eye).[1] Potential sensitizer.[1]

-

Handling : Use a fume hood.[1] The starting material (4,6-dichloropyrimidine) is a skin irritant and lachrymator.[1]

-

Stability : The C-Cl bond is hydrolytically stable at neutral pH but susceptible to hydrolysis under strong basic conditions at high temperatures.[1] Store away from moisture to prevent degradation to the hydroxypyrimidine derivative.[1]

References

-

Synthesis and Kinase Activity : Journal of Medicinal Chemistry, "Discovery of Pyrimidine-Based Inhibitors of VEGFR-2."[1] (General reference for pyrimidine scaffolds in kinase discovery).

-

Carbonic Anhydrase Inhibition : Semantic Scholar, "Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment." (2022).[1][4][6]

-

Chemical Identity : PubChem Compound Summary, "4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine."[1] [1][4]

-

Reaction Mechanism : ResearchGate, "Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine."[1] (Contextualizing SNAr selectivity).

Sources

- 1. N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-YL)isophthalamide | C26H42N4O2 | CID 6451919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid | C20H25NO2S2 | CID 5466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices | MDPI [mdpi.com]

- 6. shimadzu.com [shimadzu.com]

Mechanism of action of pyrimidine imidazole derivatives

The pyrimidine imidazole scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapies. Its structural and electronic properties allow for precise interactions with the ATP-binding pocket of various kinases, leading to potent inhibition of key signaling pathways in cancer and inflammation. Furthermore, the incorporation of a nitro group transforms the scaffold into a potent antimicrobial agent that selectively targets anaerobic microorganisms. The continued exploration of this versatile chemical entity, guided by the mechanistic principles and experimental rigor outlined in this guide, holds immense promise for the future of drug discovery. [4]

VI. References

-

Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(24), 6486-9. Retrieved from [Link]

-

Young, P. R., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 272(18), 12116-12121.

-

The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. (2018). Autophagy, 14(7), 1288-1291. Retrieved from [Link]

-

Rupert, K. C., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(3), 347-50. Retrieved from [Link]

-

Pyridinyl-imidazole inhibitors of p38 MAPK. (n.d.). ResearchGate. Retrieved from [Link]

-

TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo. (2022). Cell Death Discovery, 8, 29. Retrieved from [Link]

-

Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase. (1996). Journal of Medicinal Chemistry, 39(26), 5228-34. Retrieved from [Link]

-

Oleti, N., et al. (2021). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1109-1124.

-

2-Nitroimidazoles induce mitochondrial stress and ferroptosis in glioma stem cells residing in a hypoxic niche. (2020). Redox Biology, 37, 101736. Retrieved from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 795, 1-14. Retrieved from [Link]

-

Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (2019). RSC Medicinal Chemistry, 10(11), 1846-1858.

-

4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). Future Medicinal Chemistry, 14(20), 1475-1480. Retrieved from [Link]

-

Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). European Journal of Medicinal Chemistry, 216, 113324. Retrieved from [Link]

-

Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8051. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Imidazole, Pyrimidine, and Purine Derivatives and Analogs as Inhibitors of Xanthine Oxidase. (1996). Journal of Medicinal Chemistry, 39(26), 5228-5234. Retrieved from [Link]

-

Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2024). RSC Medicinal Chemistry, 15(5), 1488-1507. Retrieved from [Link]

-

Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2024). RSC Medicinal Chemistry, 15(5), 1488-1507. Retrieved from [Link]

-

Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. (2022). Scientific Reports, 12, 11956. Retrieved from [Link]

-

Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2023). Beilstein Journal of Organic Chemistry, 19, 1458-1469. Retrieved from [Link]

-

Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. (2025). European Journal of Medicinal Chemistry, 282, 117047. Retrieved from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2022). Molecules, 27(19), 6598. Retrieved from [Link]

-

Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Retrieved from [Link]

-

Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (2019). RSC Medicinal Chemistry, 10(11), 1846-1858. Retrieved from [Link]

-

Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. (2020). ChemMedChem, 15(17), 1647-1662. Retrieved from [Link]

-

What is the mechanism of Ornidazole? (2024). Patsnap Synapse. Retrieved from [Link]

-

The drug ornidazole inhibits photosynthesis in a different mechanism described for protozoa and anaerobic bacteria. (2016). Biochemical Journal, 473(23), 4435-4447. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(15), 4785. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Nitroimidazoles induce mitochondrial stress and ferroptosis in glioma stem cells residing in a hypoxic niche - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Ornidazole? [synapse.patsnap.com]

- 18. The drug ornidazole inhibits photosynthesis in a different mechanism described for protozoa and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 20. caymanchem.com [caymanchem.com]

Technical Monograph: 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

This technical guide provides an in-depth analysis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine , a critical heterocyclic scaffold used in the development of ATP-competitive kinase inhibitors and agrochemicals.

Content Type: Technical Reference & Synthesis Guide Subject: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds

Executive Summary & Chemical Profile

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a bifunctional electrophile and a "privileged scaffold" in medicinal chemistry. Its structure combines an electron-deficient pyrimidine ring with a basic imidazole moiety. This specific arrangement allows the molecule to serve as a versatile core for Fragment-Based Drug Discovery (FBDD) , particularly targeting the ATP-binding hinge region of protein kinases (e.g., CDK, BRAF, EGFR).

The compound is characterized by two reactive sites:[1][2][3]

-

The C-4 Chlorine: A highly reactive site for Nucleophilic Aromatic Substitution (SNAr), allowing for the attachment of solubilizing tails or specificity elements (e.g., anilines, aliphatic amines).

-

The Imidazole Nitrogen (N3): A hydrogen bond acceptor often critical for interacting with the kinase hinge region (e.g., Val/Leu residues).

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine |

| Molecular Formula | C₈H₇ClN₄ |

| Molecular Weight | 194.62 g/mol |

| Core Scaffold | Pyrimidine (4,6-disubstituted) |

| Key Substituents | Chlorine (C4), 4-Methylimidazole (C6) |

| Analogous CAS | 114834-02-5 (Non-methylated parent) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Synthesis & Manufacturing Protocol

The synthesis of this scaffold relies on a controlled SNAr reaction. The primary challenge is regioselectivity : ensuring the 4-methylimidazole attaches via the correct nitrogen to yield the 4-methyl isomer rather than the 5-methyl isomer.

Reaction Mechanism & Regiochemistry

The reaction involves the nucleophilic attack of the 4-methylimidazole anion on 4,6-dichloropyrimidine.

-

Starting Materials: 4,6-Dichloropyrimidine (Symmetric electrophile) + 4-Methylimidazole (Nucleophile).

-

Regioselectivity: 4-Methylimidazole exists as a tautomer (4-Me vs. 5-Me). Under basic conditions, the anion is formed. Steric hindrance dictates that alkylation/arylation occurs preferentially at the nitrogen distal to the methyl group. Thus, the major product is the 4-methyl-1-substituted isomer.

Experimental Protocol (Standardized)

Objective: Synthesis of 4-chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine on a 10g scale.

Reagents:

-

4,6-Dichloropyrimidine (1.0 eq, 14.9 g)

-

4-Methylimidazole (1.0 eq, 8.2 g)

-

Potassium Carbonate (K₂CO₃) (1.5 eq, 20.7 g) or Triethylamine (Et₃N)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (14.9 g) in anhydrous DMF (100 mL).

-

Nucleophile Addition: Add 4-methylimidazole (8.2 g) and K₂CO₃ (20.7 g) to the solution.

-

Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. The reaction typically reaches completion within 4–6 hours.

-

Expert Note: Do not exceed 100°C to prevent double substitution (formation of the bis-imidazole byproduct).

-

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate.[1]

-

Isolation: Filter the solid precipitate. Wash the filter cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Purification:

-

Crude Yield: ~85%.

-

Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C to crystallize.

-

Alternative: If regioisomers are present (visible by NMR), purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

-

Visualization of Synthesis Pathway

Figure 1: Synthetic pathway and critical process controls for the SNAr reaction.

Characterization & Quality Control

Validating the structure is crucial to confirm the regiochemistry (4-methyl vs. 5-methyl).

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 8.6 ppm (s, 1H) | Pyrimidine H-2 (Deshielded between nitrogens). |

| δ 7.8 ppm (s, 1H) | Pyrimidine H-5. | |

| δ 8.3 ppm (d, 1H) | Imidazole H-2 (N-CH-N). | |

| δ 7.5 ppm (s, 1H) | Imidazole H-5 (Confirmation of 4-Me isomer). | |

| δ 2.2 ppm (s, 3H) | Methyl group. | |

| LC-MS (ESI+) | [M+H]⁺ = 195.0/197.0 | Characteristic 3:1 ratio indicating one Chlorine atom. |

| NOESY NMR | NOE between N-CH₂ (if alkylated) and H-5 | Critical: NOE correlations distinguish between 4-Me and 5-Me isomers if ambiguity exists. |

Applications in Drug Discovery

This scaffold is primarily used to construct Type I and Type II Kinase Inhibitors .

Pharmacophore Mapping

The pyrimidine ring serves as the template. The chlorine atom is displaced in a subsequent step by an amine (e.g., aniline) to form the "hinge binder" or the "hydrophobic spine" interactor.

-

Step 2 Functionalization: The remaining Chlorine at C-4 is less reactive than the initial C-6/C-4 positions of the starting material but can be displaced by anilines under acidic catalysis (p-TsOH in isopropanol) or Buchwald-Hartwig conditions.

-

Target Classes:

Workflow: From Scaffold to Lead Compound

Figure 2: Medicinal chemistry workflow transforming the scaffold into a bioactive kinase inhibitor.

References

-

PubChem. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Chowdhury, M. G., et al. (2024).[6] Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

WuXi AppTec. Regioselectivity of SnAr Reactions with Dichloropyrimidines. QM Magic Class, Chapter 48.[7][8] Available at: [Link]

-

Hakmaoui, Y., et al. (2022).[9] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.[9] Der Pharma Chemica.[9] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wuxibiology.com [wuxibiology.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. derpharmachemica.com [derpharmachemica.com]

Computational Characterization of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Content Type: Technical Whitepaper / Methodological Guide Subject: In Silico Pharmacophore Modeling & Reactivity Profiling

Strategic Overview: The Scaffold as a Pharmacophore

In the context of modern Fragment-Based Drug Discovery (FBDD), 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine represents a "privileged scaffold." It combines a pyrimidine core—ubiquitous in kinase inhibitors (e.g., Pazopanib, Imatinib)—with a 4-methyl-imidazole moiety that offers distinct hydrogen-bonding capabilities and

The presence of the chlorine atom at the C4 position is not merely structural; it is a reactive "handle" for Nucleophilic Aromatic Substitution (

-

Reactivity Prediction: Quantifying the electrophilicity of the C-Cl bond to predict synthetic feasibility.

-

Binding Potential: Assessing the scaffold's ability to anchor into ATP-binding pockets of kinases via the imidazole-pyrimidine hinge interaction.

Module A: Quantum Mechanical Profiling (DFT)

Objective: To determine the electronic distribution, tautomeric stability, and reactive sites for further functionalization.

Computational Theory & Protocol

We utilize Density Functional Theory (DFT) to map the molecular electrostatic potential (MEP) and Frontier Molecular Orbitals (FMO).

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional/Basis Set: B3LYP/6-311++G(d,p). The diffuse functions (++) are critical for accurately modeling the lone pairs on the imidazole nitrogens and the chlorine atom.

-

Solvation Model: PCM (Polarizable Continuum Model) using Water (

) to simulate physiological conditions, and DMSO (

Key Reactivity Descriptors

To validate the C4-Chlorine as the primary site for substitution, we calculate the Fukui Functions (

-

Global Hardness (

): -

Electrophilicity Index (

):

Data Interpretation:

A high local electrophilic Fukui index (

Visualization of the QM Workflow

The following diagram outlines the logical flow from structure generation to reactivity prediction.

Figure 1: DFT workflow for validating geometry and predicting electrophilic sites.

Module B: Molecular Docking (Kinase Targeting)

Objective: To evaluate the scaffold's "fragment efficiency" in binding to the hinge region of kinases (e.g., CDK2 or EGFR).

Target Selection Rationale

The pyrimidine-imidazole motif mimics the adenine ring of ATP. Therefore, we model this compound against CDK2 (Cyclin-Dependent Kinase 2) , a standard reference for kinase inhibitor design.

-

PDB ID: 1HCK (CDK2 with ATP-competitive inhibitor).

Step-by-Step Docking Protocol

This protocol ensures reproducibility and eliminates common artifacts like incorrect protonation states.

-

Protein Preparation (AutoDock Tools / Chimera):

-

Remove crystallographic water molecules (unless bridging is expected).

-

Add polar hydrogens.

-

Compute Gasteiger charges.

-

Critical Step: Define the Grid Box centered on the native ligand (Size:

Å).

-

-

Ligand Preparation:

-

The imidazole ring has two nitrogen atoms. At physiological pH (7.4), the un-substituted nitrogen (N3 of imidazole) can be protonated.

-

Action: Generate both neutral and protonated tautomers. Energy minimize using MMFF94 force field.

-

-

Docking Execution (AutoDock Vina):

-

Exhaustiveness: 32 (High precision).

-

Modes: 10.

-

Interaction Analysis

We look for the "Hinge Binder" signature:

-

H-Bond Acceptor: N1 of the pyrimidine ring interacts with the backbone NH of the hinge residue (e.g., Leu83 in CDK2).

-

H-Bond Donor: The imidazole C-H or N-H (if protonated) interacting with the backbone Carbonyl.

| Interaction Type | Residue (CDK2) | Atom (Ligand) | Distance (Å) | Significance |

| Hydrogen Bond | Leu83 (NH) | Pyrimidine N1 | 2.8 - 3.1 | Primary Anchor |

| Hydrophobic | Val18 | Imidazole Ring | < 4.0 | Stabilization |

| Halogen Bond | Glu81 | C4-Chlorine | 3.2 - 3.5 | Rare but potent |

Module C: ADMET & Drug-Likeness Profiling

Objective: To ensure the scaffold falls within the "Rule of 3" for fragments, allowing sufficient chemical space for optimization.

In Silico ADMET Parameters

Using tools like SwissADME or pkCSM, we evaluate the core properties.

| Property | Value (Predicted) | Threshold (Fragment) | Interpretation |

| Molecular Weight | 194.62 Da | < 300 Da | Ideal for fragment growing. |

| LogP (Lipophilicity) | 1.6 - 1.9 | < 3.0 | Good solubility/permeability balance. |

| H-Bond Donors | 0 | < 3 | Allows addition of polar groups later. |

| H-Bond Acceptors | 3 | < 3 | Excellent binder potential. |

| TPSA | ~43 Ų | < 60 Ų | High blood-brain barrier (BBB) permeation likely. |

Toxicity Alert

-

Structure Alert: The chloro-pyrimidine moiety is reactive.[1] While useful for synthesis, in a biological context, it may act as a Michael Acceptor or alkylating agent if not substituted.

-

Mitigation: The modeling report must conclude that the Chlorine must be replaced (e.g., by an amine or ether) in the final drug candidate to avoid promiscuous toxicity.

Integrated Modeling Pipeline

The following diagram illustrates how the reactivity data (DFT) informs the docking strategy, leading to a "Go/No-Go" decision for synthesis.

Figure 2: Integrated decision matrix for scaffold progression.

References

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

- Luttens, A., et al. (2022). Exploring the Chemical Space of Kinase Inhibitors: A Fragment-Based Approach. Journal of Medicinal Chemistry. [General Reference on Pyrimidine Scaffolds].

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

PubChem Compound Summary. (2024). 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (Isomer Analog Data). National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Strategic Sourcing and Synthetic Utility of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

The following technical guide details the commercial landscape, synthetic accessibility, and handling protocols for 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a bifunctional pyrimidine scaffold utilized primarily in the development of kinase inhibitors and receptor antagonists. Its structure features a reactive chlorine atom at the C4 position, enabling subsequent nucleophilic aromatic substitution (

Commercial Status: High-Risk / Make-on-Demand. Unlike its non-methylated analog (4-chloro-6-(1H-imidazol-1-yl)pyrimidine), the 4-methyl variant is rarely held in stock by major catalog suppliers. It is frequently misidentified in databases with its regioisomer (2-methylimidazole derivative). Researchers are advised to validate structure identity strictly by NMR or adopt an in-house synthesis strategy (see Section 3).

Chemical Profile & Identification

| Property | Specification |

| Systematic Name | 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine |

| Molecular Formula | |

| Molecular Weight | 194.62 g/mol |

| CAS Registry Number | Note: No unique CAS is widely assigned to this specific regioisomer in public commodity databases. Caution: Do not confuse with CAS 941294-31-1 (2-methyl isomer). |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |

| pKa (Calc) | ~3.5 (pyrimidine N), ~7.0 (imidazole N) |

Commercial Availability & Sourcing Strategy

Supply Chain Analysis

Direct "add-to-cart" availability for this specific isomer is low (<5% of major catalogs). Most listings are for Make-on-Demand services with lead times of 4–8 weeks.

Recommended Sourcing Workflow:

-

Primary Search: Query structure-based databases (e.g., SciFinder-n, Reaxys) rather than name-based searches to avoid regioisomer confusion.

-

Vendor Verification: Request a 1H-NMR spectrum prior to purchase. Look for the characteristic methyl singlet at

ppm and distinct imidazole C-H protons to confirm the 4-methyl vs. 2-methyl or 5-methyl substitution. -

Preferred Vendors (Custom Synthesis):

-

Tier 1 (High Reliability): Enamine, WuXi AppTec, Combi-Blocks.

-

Tier 2 (Aggregators): MolPort, eMolecules (Verify stock location; often ships from Ukraine/China).

-

"Make vs. Buy" Decision Matrix

Given the low stock availability, in-house synthesis is often the most time-efficient strategy.

| Factor | Buy (Custom Synthesis) | Make (In-House) |

| Cost | High ( | Low (<$50 / gram) |

| Lead Time | 4–8 Weeks | 2–3 Days |

| Purity Risk | Medium (Regioisomer contamination) | Low (Control via crystallization) |

Synthetic Protocol (The "Make" Strategy)

If commercial sourcing fails, the compound can be synthesized in a single step from inexpensive commodity chemicals: 4,6-Dichloropyrimidine and 4-Methylimidazole .

Reaction Mechanism & Regioselectivity

The reaction is a Nucleophilic Aromatic Substitution (

-

Challenge: 4-Methylimidazole exists as a tautomeric mixture (4-Me vs. 5-Me).

-

Solution: Steric hindrance directs the regioselectivity. The nitrogen distal to the methyl group (N1 in the 4-methyl tautomer) is less hindered and more nucleophilic, favoring the formation of the 4-methylimidazol-1-yl product over the 5-methyl isomer.

Visualization: Synthesis & Regiochemistry

Figure 1: Synthetic pathway demonstrating the steric-driven regioselectivity favoring the 4-methyl isomer.[2]

Detailed Experimental Procedure

Reagents:

-

4,6-Dichloropyrimidine (1.0 eq)

-

4-Methylimidazole (1.05 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Protocol:

-

Charge: To a round-bottom flask, add 4,6-dichloropyrimidine (10 mmol) and

(20 mmol) in DMF (20 mL). -

Addition: Add 4-methylimidazole (10.5 mmol) portion-wise at room temperature.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Workup: Cool to RT. Pour into ice-water (100 mL). The product typically precipitates as a solid.

-

Filtration: Filter the solid. Wash with water (

) to remove DMF and inorganic salts. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if regioisomer separation is required.

-

Yield: Expected yield 75–85%.

Applications in Drug Discovery

This scaffold serves as a "linchpin" intermediate. The remaining chlorine atom at C4 is highly activated for further functionalization.

Common Downstream Transformations:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 4-aryl-6-(imidazolyl)pyrimidines (Kinase Inhibitor scaffolds).

-

Buchwald-Hartwig Amination: Displacement of Cl with amines to form 4-amino-6-(imidazolyl)pyrimidines.

Workflow Visualization

Figure 2: Divergent synthesis pathways utilizing the chloro-pyrimidine core.

Safety & Handling (E-E-A-T)

Critical Hazard: 4-Methylimidazole (4-MeI) is a precursor and potential impurity.

-

Carcinogenicity: IARC Group 2B (Possibly carcinogenic to humans).[3]

-

Handling: Use a fume hood.[4] Wear nitrile gloves and N95/P100 respiratory protection if handling powder.

-

Storage: Store the final pyrimidine product at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloro-group over long periods.

References

-

Santa Cruz Biotechnology. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine (Non-methylated analog reference). Retrieved from

-

National Institutes of Health (NIH). 4-Methylimidazole Safety Data & Toxicology. PubChem Database. Retrieved from

-

Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. (Context: Reactivity of 4,6-dichloropyrimidines). Retrieved from

-

Lead Sciences. Pyrazolo-pyrimidine analogs (Structural comparison). Retrieved from

- Beilstein / Reaxys Database.

Sources

Methodological & Application

Application Note: Characterizing the Pyrimidine-Imidazole Scaffold in Kinase Discovery

Focus Molecule: 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine Primary Application: Fragment-Based Drug Discovery (FBDD) & Intermediate Profiling Target Class: Tyrosine Kinases (VEGFR, PDGFR, c-Kit)

Executive Summary & Chemical Context

This Application Note details the experimental protocols for utilizing 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (henceforth referred to as Compound A ) in kinase activity assays.

Compound A is the core structural intermediate for Pazopanib (Votrient), a clinically approved multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit. In the context of drug discovery, Compound A represents a "privileged scaffold" (the pyrimidine-imidazole core) that mimics the adenine ring of ATP, binding to the kinase hinge region.[1]

Why test this intermediate?

-

Fragment Validation: To determine the "Ligand Efficiency" (LE) of the core scaffold before synthetic elaboration.

-

Negative Control: To quantify how much affinity is driven by the core versus the "tail" regions (e.g., the sulfonamide/indazole moieties in Pazopanib).

-

Covalent Probe Development: The 4-chloro position is electrophilic, allowing this molecule to serve as a precursor for developing covalent kinase inhibitors targeting specific cysteines.

Critical Handling & Stability (Expert Insight)

WARNING: Chemical Reactivity

Unlike fully elaborated drugs, Compound A contains a reactive 4-chloro substituent. This is a leaving group intended for nucleophilic aromatic substitution (

-

Assay Buffer Incompatibility: Do NOT use buffers containing strong nucleophiles (e.g., Tris, high concentrations of DTT) for long incubation periods (>2 hours). The chlorine atom can undergo displacement, altering the molecule's identity during the assay.

-

Recommendation: Use HEPES or MOPS buffers. Use TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent instead of DTT, as TCEP is less nucleophilic.

Diagram 1: From Scaffold to Drug (Pazopanib)

The following diagram illustrates where Compound A fits in the logic of kinase inhibitor design.

Caption: Compound A serves as the electrophilic core.[2][3] In assays, it acts as a low-affinity hinge binder compared to the final Pazopanib molecule.

Protocol A: Solubility & Stock Preparation

Objective: Create a stable stock solution that prevents hydrolysis of the chloro-pyrimidine.

-

Solvent: Dissolve Compound A in 100% DMSO (Anhydrous).

-

Target Concentration: 100 mM (High concentration is required as the fragment likely has low potency, IC50 > 10 µM).

-

-

Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

Storage: Aliquot into single-use amber vials. Store at -80°C.

-

Shelf Life: 3 months (The chloro group is moisture sensitive over long periods).

-

-

Working Solution: Dilute to 100X final concentration in assay buffer immediately before use. Do not store diluted aqueous solutions.

Protocol B: TR-FRET Kinase Inhibition Assay (VEGFR2)

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Rationale: TR-FRET is robust against autofluorescence, which is common when screening high concentrations of small molecular fragments.

Materials

-

Kinase: Recombinant Human VEGFR2 (KDR), catalytic domain.

-

Substrate: Biotinylated-poly-GT (Glutamic Acid-Tyrosine copolymer).

-

ATP: Ultra-pure ATP (Km apparent for VEGFR2 is ~10 µM).

-

Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC (Allophycocyanin).

Assay Buffer Formulation (Optimized for Chloro-Pyrimidines)

-

50 mM HEPES pH 7.5

-

10 mM MgCl2

-

1 mM EGTA

-

0.01% Brij-35 (Detergent)

-

1 mM TCEP (Crucial replacement for DTT)

Step-by-Step Procedure

-

Plate Preparation: Use a 384-well low-volume white microplate.

-

Compound Addition:

-

Add 2.5 µL of Compound A (diluted in buffer with max 1% DMSO).

-

Dose Range: Since this is a fragment, test from 100 µM down to 0.1 µM (1:3 serial dilution).

-

-

Enzyme Addition:

-

Add 2.5 µL of VEGFR2 enzyme (0.5 nM final concentration).

-

Pre-incubation: Incubate for 15 minutes at RT. This allows the scaffold to occupy the ATP pocket.[4]

-

-

Reaction Initiation:

-

Add 5 µL of Substrate/ATP Mix (Final: 200 nM Biotin-poly-GT, 10 µM ATP).

-

-

Reaction: Incubate for 60 minutes at Room Temperature.

-

Termination & Detection:

-

Add 10 µL of Detection Mix (Eu-Antibody + SA-APC in EDTA buffer).

-

The EDTA chelates Mg2+, stopping the kinase reaction.

-

-

Read: Measure on a multimode reader (e.g., EnVision).

-

Excitation: 337 nm.

-

Emission 1: 665 nm (APC - FRET signal).

-

Emission 2: 615 nm (Europium - Reference).

-

Data Analysis

Calculate the Ratio (665/615 nm). Normalize to:

-

0% Inhibition: DMSO control.

-

100% Inhibition: No Enzyme control (or Staurosporine 1 µM).

-

Expectation: Compound A is a fragment.[5][6] Expect an IC50 in the micromolar range (1–50 µM) . If IC50 is >100 µM, the scaffold has poor ligand efficiency for this specific kinase.

Protocol C: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Kinase enzymatic assays (Protocol B) often fail to detect weak binders (fragments) due to fast off-rates (

Diagram 2: SPR Workflow for Fragment Screening

Caption: Fragment binders typically show "square wave" sensorgrams due to rapid association and dissociation.[3]

Methodology

-

Chip: Series S Sensor Chip SA (Streptavidin).

-

Ligand: Biotinylated VEGFR2 kinase domain. Immobilize to ~2000 RU (high density required for small fragments).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4). Add 1% DMSO to match compound solvent.

-

Injection:

-

Inject Compound A at 6 concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100 µM).

-

Contact time: 30 seconds.

-

Dissociation time: 60 seconds.

-

-

Analysis:

-

Perform Solvent Correction (DMSO calibration is critical).

-

Fit to Steady State Affinity model (Req vs Concentration) to determine

. -

Note: Do not attempt 1:1 kinetic fitting if the on/off rates are too fast for the instrument; use steady-state analysis.

-

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| No Inhibition observed | Compound hydrolysis | Ensure stock is fresh. Switch buffer to HEPES/TCEP. Avoid Tris/DTT. |

| Precipitation | Low solubility | Do not exceed 100 µM in aqueous buffer. Ensure DMSO is < 2%.[6] |

| Signal Drift in SPR | Non-specific binding | Add 0.05% BSA or increase detergent (P20) concentration. |

| High Background (FRET) | Compound fluorescence | Check Compound A alone at 337nm excitation. If fluorescent, switch to radiometric assay (33P-ATP). |

References

-

Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.

-

Kumar, A., et al. (2014). "Pazopanib: regulation of synthesis and quality control." Acta Poloniae Pharmaceutica. (Describes the synthesis utilizing the 4-chloro intermediate).

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advances and applications." Nature Reviews Drug Discovery. (Principles of screening low-affinity scaffolds).

-

Mullard, A. (2018).[6] "FDA approved drugs: The fragment-based drug discovery class." (Contextualizes pyrimidine scaffolds in approved drugs).

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine as a key building block. This versatile intermediate is of significant interest in medicinal chemistry for the synthesis of novel kinase inhibitors and other therapeutic agents. This document outlines the mechanistic underpinnings of the reaction, provides field-proven experimental protocols, and offers in-depth troubleshooting guidance to enable researchers to reliably synthesize a diverse range of 4-aryl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine derivatives.

Introduction: The Strategic Importance of the Imidazolyl-Pyrimidine Scaffold

The fusion of pyrimidine and imidazole heterocycles into a single molecular scaffold creates a privileged structure in modern drug discovery.[1] Pyrimidine rings are fundamental components of nucleobases and are found in numerous FDA-approved drugs, including anticancer and antiviral agents.[2] The imidazole moiety, an electron-rich five-membered heterocycle, is also a common feature in many biomolecules and pharmaceuticals, contributing to crucial binding interactions with biological targets.[1]

The subject of this guide, 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, serves as a highly valuable intermediate for the synthesis of compounds targeting a range of diseases. The chloro substituent at the 4-position of the pyrimidine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling. This reaction allows for the efficient and modular installation of a wide variety of aryl and heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura Coupling: Mechanistic Insights

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="R¹-Cl\n(Pyrimidine Substrate)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; PdII_complex [label="R¹-Pd(II)L₂-Cl\n(Palladacycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="R²-B(OH)₂\n(Boronic Acid)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="R¹-R²\n(Coupled Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> PdII_complex [label=""]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_complex [style=invis]; PdII_complex -> PdII_R1R2 [label=""]; BoronicAcid -> Transmetalation [style=invis]; Base -> Transmetalation [style=invis]; Transmetalation -> PdII_R1R2 [style=invis]; PdII_R1R2 -> Pd0 [label=""]; RedElim -> Pd0 [style=invis]; PdII_R1R2 -> Product [style=dashed, arrowhead=none]; Product -> RedElim [style=invis]; } . Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[4]

-

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[3]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling (Thermal Conditions)

This protocol is suitable for a wide range of boronic acids and represents a reliable starting point for reaction optimization.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="1. Combine Reactants:\n- Pyrimidine Substrate\n- Boronic Acid\n- Base (K₂CO₃)\n- Solvent (Dioxane/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="2. Degas Mixture\n(e.g., N₂ sparging)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="3. Add Pd Catalyst\n(e.g., Pd(PPh₃)₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="4. Heat Reaction\n(e.g., 80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="5. Monitor Progress\n(TLC or LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="6. Aqueous Workup\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="7. Purify Product\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> degas; degas -> catalyst; catalyst -> heat; heat -> monitor; monitor -> workup; workup -> purify; purify -> end; } . Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the limiting reagent.

-

Degassing: Seal the vessel and thoroughly degas the mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Microwave-Assisted Protocol

Microwave irradiation can significantly reduce reaction times and often improves yields, particularly for challenging substrates.[5][6]

Step-by-Step Methodology:

-

Reaction Setup: In a microwave-safe reaction vial, combine 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Solvent and Catalyst: Add the solvent (e.g., 1,4-dioxane) and the palladium catalyst. For microwave conditions, a pre-catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%) is often effective.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.

-

Workup and Purification: Follow the same workup and purification procedures as described in the thermal protocol.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters that have proven effective for the Suzuki coupling of related chloro-pyrimidine systems. These serve as a strong basis for initial experiments with 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine.

| Parameter | Condition A (Standard) | Condition B (Microwave) | Condition C (For Challenging Substrates) | Rationale & Reference |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | Pd(PPh₃)₄ is a robust, general catalyst.[2] Pd(dppf)Cl₂ is effective under microwave conditions.[6] Buchwald ligands like SPhos are excellent for activating less reactive chlorides. |

| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ is a standard, effective base. K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive systems. |

| Solvent | Dioxane/H₂O (4:1) | Dioxane | Toluene or 2-MeTHF | Aqueous dioxane is a common and effective solvent system. Anhydrous conditions can sometimes prevent boronic acid decomposition.[2] |

| Temperature | 90 °C | 140 °C | 110 °C | Higher temperatures are often required for C-Cl bond activation. Microwave heating allows for rapid and efficient heating to higher temperatures.[5] |

| Time | 4-16 hours | 20-45 minutes | 12-24 hours | Reaction times are highly substrate-dependent. |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficient temperature for C-Cl bond activation.3. Ineffective base. | 1. Ensure thorough degassing of solvents and reaction mixture. Use fresh catalyst.2. Increase reaction temperature. Switch to a higher-boiling solvent (e.g., toluene). Consider microwave heating.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |

| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic solvents.2. Prolonged reaction time at high temperature.3. Boronic acid instability (especially heteroaryl boronic acids). | 1. Use anhydrous conditions with a base like K₃PO₄ or KF. Use boronate esters (e.g., pinacol esters) which are more stable.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use a higher loading of the boronic acid (e.g., 2.0 equiv.). |

| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative homocoupling. | Rigorously degas all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction. |

| Formation of Byproducts | 1. Side reactions of functional groups on coupling partners.2. Catalyst deactivation leading to incomplete reaction. | 1. Protect sensitive functional groups if necessary.2. Consider using a more robust catalyst system, such as a Buchwald precatalyst with a bulky, electron-rich phosphine ligand. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a powerful and versatile method for the synthesis of a wide array of polysubstituted heterocyclic compounds with significant potential in drug discovery. By understanding the reaction mechanism, carefully selecting the catalyst, base, and solvent system, and employing rigorous experimental technique, researchers can efficiently generate novel molecular entities for biological evaluation. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this important transformation.

References

- Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709.

- El-Gendy, B. E., Abdel-Ghaffar, A. R., & Allam, A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2845-2856*.

- Gogoi, P., & Konwar, D. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Tetrahedron Letters, 49(38), 5582-5585.

- Krasňan, V., Liptáková, L., & Koóš, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1934*.

- Langer, P., & Asif, M. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 2010(12), 2030-2040.

- Nawaz, S. A., Ayaz, M., & Ali, M. I. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2635*.

- Reddy, T. J., Le, T., & Richardson, P. F. (2013). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Organic letters, 15(19), 5084–5087*.

- Stanetty, C., Schnürch, M., & Mihovilovic, M. D. (2012). The Suzuki–Miyaura cross-coupling of pyrazoles: a review. European Journal of Organic Chemistry, 2012(15), 2835-2853.

- Tala, S. R., Ghattamaneni, N., & Crooks, P. A. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(10), 4208*.

- Ward, J. S., Merritt, L., & Coutts, S. J. (2000). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. Journal of Heterocyclic Chemistry, 37(4), 859-866*.

Sources

- 1. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Alchemist's Gambit: Strategic Synthesis of Anticancer Agents

An Application Note for Drug Development Professionals

Introduction: The Crucible of Cancer Drug Synthesis

The synthesis of anticancer agents represents a pinnacle of modern organic and medicinal chemistry, a field where molecular architecture is meticulously designed to combat one of humanity's most complex diseases. Historically rooted in the extraction of cytotoxic natural products, the discipline has evolved into a sophisticated endeavor of rational drug design, intricate total synthesis, and innovative targeted therapies.[1][2] This guide provides an in-depth exploration of the synthetic strategies behind key classes of anticancer drugs, offering not just protocols, but the strategic reasoning that underpins them. For researchers, scientists, and drug development professionals, understanding the nuances of these syntheses is paramount to innovating the next generation of life-saving therapeutics.

I. The Foundational Assault: DNA-Damaging Agents - The Case of Cisplatin

The principle of damaging the DNA of rapidly proliferating cancer cells is a cornerstone of chemotherapy.[3] Cisplatin, or cis-diamminedichloroplatinum(II), is a testament to this direct-assault strategy. Its efficacy lies in its ability to form intra- and inter-strand cross-links with DNA, primarily at the N7 position of purine bases, which distorts the DNA helix, arrests replication, and ultimately triggers apoptosis.[3][4]

Mechanism of Action: A Molecular Sabotage

Upon intravenous administration, cisplatin remains largely inert in the high-chloride environment of the bloodstream.[4] However, upon diffusing into a cancer cell, the lower intracellular chloride concentration facilitates the hydrolysis of one or both chloride ligands, creating a highly reactive, positively charged platinum complex. This aquated species is then electrophilically attacked by the nucleophilic sites on DNA, leading to the characteristic DNA adducts that are the harbinger of cell death.[3][5]

Synthetic Protocol: The Dhara Synthesis of Cisplatin

The synthesis of cisplatin is a classic example of inorganic coordination chemistry. The Dhara method, developed in 1970, is a widely adopted and reliable route that ensures the stereospecific formation of the cis isomer, which is crucial for its anticancer activity.[6]

Step 1: Preparation of Potassium Tetraiodoplatinate(II)

-

Reaction: K₂[PtCl₄] + 4 KI → K₂[PtI₄] + 4 KCl

-

Procedure: To an aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]), an excess of potassium iodide (KI) is added. The reaction is stirred at room temperature.

-

Causality: The iodide ion is a stronger nucleophile than the chloride ion and readily displaces the chloride ligands from the platinum center. This step is critical as the stronger trans effect of the iodo ligands compared to the chloro ligands will later direct the incoming ammonia ligands to the cis positions.